
Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl-
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Overview
Description
The compound Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- (hereafter referred to as Compound A) is a heterocyclic molecule featuring an isoxazole core linked to a 4,5-dihydro-4-methyl-2-oxazolyl-substituted phenoxy group via a heptyl chain. Its molecular formula is C21H28N2O3 (molecular weight: 356.46 g/mol) . Key structural elements include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole) . This reaction can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method is particularly useful for producing 4,5-disubstituted isoxazoles . Additionally, electrochemical assembly methods have been developed to create isoxazole compounds, offering a greener alternative to traditional synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium chloride for substitution reactions . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Anticancer Activity
Isoxazole derivatives have shown promising results in anticancer research. For instance, several studies have highlighted the potential of isoxazole compounds to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
- Rajanarendar et al. (2015) synthesized novel isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles that exhibited significant cytotoxic effects against HeLa, MCF-7 (breast cancer), and NCI-H460 (lung cancer) cells. Some compounds displayed anticancer activity comparable to standard drugs like Cisplatin .
- Kumbhare et al. (2012) reported that isoxazole derivatives linked to 2-phenylbenzothiazole demonstrated significant anticancer activity against MCF-7 cells with IC50 values ranging from 26 to 43 µM .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of isoxazoles has been extensively studied:
- Habeeb et al. (2001) developed 4,5-diphenyl-4-isoxazolines that exhibited selective COX-2 inhibitory activity, indicating their potential as analgesics .
- Perrone et al. (2016) synthesized new isoxazole derivatives and evaluated their COX inhibitory activity, identifying a compound with an IC50 value of 0.95 µM as a potent selective COX-2 inhibitor .
Synthesis and Structure-Activity Relationship
The synthesis of isoxazole derivatives often involves various methods such as cyclization reactions and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.
Synthetic Strategies
Recent advancements in synthetic methodologies have facilitated the development of new isoxazole derivatives:
- Wani et al. (2023) provided a comprehensive overview of synthetic strategies for regioselective synthesis of isoxazoles while maintaining compatibility with various functional groups .
Structure-Activity Relationship Studies
SAR studies have been instrumental in identifying key structural features that enhance the biological activity of isoxazole derivatives:
- Modifications at specific positions on the isoxazole ring can significantly impact anti-inflammatory and anticancer activities, as seen in studies evaluating various substituents on phenyl rings .
Case Studies and Experimental Findings
A detailed examination of case studies highlights the therapeutic applications of isoxazole derivatives:
Study | Compound | Target Activity | Findings |
---|---|---|---|
Rajanarendar et al. (2015) | Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles | Anticancer | Significant cytotoxicity against multiple cancer cell lines |
Kumbhare et al. (2012) | Isoxazole-benzothiazole derivatives | Anticancer | IC50 values between 11–43 µM against various cancer cells |
Habeeb et al. (2001) | 4,5-diphenyl-4-isoxazolines | Anti-inflammatory | Selective COX-2 inhibition with analgesic properties |
Perrone et al. (2016) | New isoxazole derivatives | Anti-inflammatory | Identified potent COX-2 inhibitor with sub-micromolar potency |
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with various molecular targets and pathways. For example, some isoxazole compounds act as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in cancer progression . The presence of the labile N–O bond in the isoxazole ring allows for the formation of reactive intermediates that can interact with biological targets .
Comparison with Similar Compounds
Physical Properties :
- Solubility : 1.4 × 10⁻³ g/L in water (25°C) .
- Density : 1.14 ± 0.1 g/cm³ .
- CAS Registry Numbers : 120666-36-6 and 98034-32-3 .
Structural Analogs
Table 1: Key Structural and Physical Properties of Compound A and Analogs
Key Observations :
Chain Length and Substituents: Compound A’s heptyl chain distinguishes it from shorter-chain analogs like the pentyl variant in . The (4R)-4-methyl-oxazoline group introduces stereospecificity, contrasting with the (4S) configuration in , which could affect binding interactions .
Bioactivity :
- Compound 4 (thiazole derivative) exhibits antimicrobial activity , attributed to halogenated phenyl groups and triazole motifs . Compound A’s lack of halogens may reduce such activity unless other substituents compensate.
Pharmacological Potential
- Antimicrobial Applications : Compound 4’s activity suggests that halogenation (Cl/F) enhances interactions with microbial targets . Compound A lacks halogens but may leverage its oxazoline and isoxazole rings for similar effects.
- Structural Flexibility : The heptyl chain in Compound A could improve binding pocket accommodation compared to shorter-chain analogs .
Crystallography and Intermolecular Interactions
- Thiazole Derivatives (4, 5) : Exhibit similar conformations but divergent crystal packing due to halogen size (Cl vs. F) .
- Oxazole Derivatives () : Weak C–H⋯O/N interactions and perpendicular phenyl orientations are observed, which may stabilize crystal lattices . Compound A’s packing is unreported but likely influenced by its heptyl chain’s flexibility.
Biological Activity
Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a notable example that has been studied for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H30N2O3, with a molecular weight of approximately 358.48 g/mol. The structure includes an isoxazole ring, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H30N2O3 |
Molecular Weight | 358.48 g/mol |
LogP | 3.2 |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, research demonstrated that compounds containing an isoxazole moiety exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549 cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study by Lin et al. (2020), a series of isoxazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways .
Anti-inflammatory Activity
Isoxazole compounds have also been investigated for their anti-inflammatory properties. They are believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings:
A study published in Medicinal Chemistry Research reported that specific isoxazole derivatives significantly reduced inflammation in animal models by modulating NF-kB signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has been demonstrated against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Example:
In vitro assays showed that certain isoxazole compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Studies involving zebrafish embryos have been employed to assess the developmental toxicity of isoxazole derivatives.
Findings:
Research indicated that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity to zebrafish embryos, necessitating further investigation into their safety profiles .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing isoxazole derivatives with substituted phenoxyalkyl chains?
Synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reaction of phenols with alkyl halides or tosylates to form ether linkages (e.g., heptyl chain attachment to the phenoxy group) .
- Cyclocondensation : Formation of the isoxazole ring via reaction of hydroxylamine with α,β-unsaturated ketones or nitriles under reflux conditions .
- Chiral oxazoline synthesis : The (4R)-4,5-dihydro-4-methyl-2-oxazolyl group is synthesized using enantioselective methods, such as cyclization of chiral β-amino alcohols with nitriles .
Key validation : Monitor reactions via TLC and characterize intermediates/products using 1H-NMR, 13C-NMR, and GC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic analysis :
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
- Elemental analysis : Match experimental C, H, N values to theoretical (e.g., C21H28N2O3, MW 356.46) .
Q. What in vitro biological screening approaches are suitable for evaluating antimicrobial activity?
- Agar dilution or broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination .
- Fungal assays : Use C. albicans or A. niger in Sabouraud dextrose broth .
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How does the (4R)-stereochemistry of the oxazolyl group influence biological activity?
- Comparative studies : Synthesize both (4R) and (4S) enantiomers and compare MIC values. For example, (4R) may enhance membrane penetration due to spatial orientation of the methyl group .
- Molecular docking : Model interactions with microbial enzyme targets (e.g., dihydrofolate reductase) to assess enantiomer-specific binding affinities .
- Data interpretation : A 2- to 5-fold difference in activity between enantiomers suggests stereochemical dependency .
Q. How can researchers address low aqueous solubility (1.4E-3 g/L) during formulation for in vivo studies?
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-methyl position of the isoxazole ring, which hydrolyze in vivo .
- Nanocarriers : Use liposomes or cyclodextrins to enhance solubility and bioavailability .
- Validation : Measure solubility via shake-flask method and confirm stability using HPLC .
Q. How should contradictory antimicrobial data between studies be analyzed?
- Variable identification : Assess differences in microbial strains, assay conditions (pH, temperature), or compound purity .
- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets, ensuring n≥3 replicates .
- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for heterogeneity assessment .
Q. What safety protocols are critical for handling this compound given limited toxicity data?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste disposal : Incinerate at high temperature (>1000°C) to avoid environmental release .
Q. How can structure-activity relationship (SAR) studies optimize this compound's efficacy?
- Substituent variation : Modify the heptyl chain length or introduce electron-withdrawing groups (e.g., -F) on the phenoxy ring to enhance microbial target interaction .
- Bioisosteric replacement : Replace the isoxazole with a 1,2,4-triazole to assess impact on activity and toxicity .
- Data-driven optimization : Use QSAR models to predict logP, polar surface area, and bioavailability .
Properties
CAS No. |
98524-87-9 |
---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-methyl-5-[7-[4-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole |
InChI |
InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3/t17-/m1/s1 |
InChI Key |
NEAZMARKCJKUMF-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
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